molecular formula C3H6NO2P B6221551 dimethylphosphinoyl isocyanate CAS No. 15790-43-9

dimethylphosphinoyl isocyanate

Cat. No. B6221551
CAS RN: 15790-43-9
M. Wt: 119.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylphosphinoyl isocyanate (DMPI) is an organophosphorus compound that has been widely studied in recent years due to its potential applications in both industrial and academic research. DMPI is a versatile reagent that can be used in a variety of synthetic transformations and has been used to synthesize a range of compounds including peptides, polymers, and other organic molecules. DMPI is also an important intermediate in the synthesis of other organophosphorus compounds.

Scientific Research Applications

Dimethylphosphinoyl isocyanate has a wide range of applications in scientific research. It has been used in the synthesis of novel organophosphorus compounds, peptides, and polymers. It has also been used in the synthesis of metal-organic frameworks and for the preparation of drug-like molecules. dimethylphosphinoyl isocyanate has also been used in the synthesis of organic semiconductors and for the preparation of nanomaterials.

Mechanism of Action

The mechanism of action of dimethylphosphinoyl isocyanate is not fully understood. However, it is believed that the reaction of dimethylphosphinoyl isocyanate with organophosphorus compounds is catalyzed by the presence of a base such as triethylamine or potassium tert-butoxide. The reaction of dimethylphosphinoyl isocyanate with isocyanate is believed to be catalyzed by the presence of a Lewis acid such as boron trifluoride.
Biochemical and Physiological Effects
dimethylphosphinoyl isocyanate has been studied for its potential biochemical and physiological effects. Studies have shown that dimethylphosphinoyl isocyanate can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neuronal activity. dimethylphosphinoyl isocyanate has also been shown to inhibit the activity of certain bacterial enzymes, such as DNA gyrase, which is involved in DNA replication.

Advantages and Limitations for Lab Experiments

The advantages of using dimethylphosphinoyl isocyanate in lab experiments include its low cost and ease of use. It is also a highly reactive reagent, making it suitable for a wide range of synthetic transformations. The main limitation of using dimethylphosphinoyl isocyanate in lab experiments is its toxicity. It is highly toxic and should be handled with care.

Future Directions

The future directions for dimethylphosphinoyl isocyanate research include the development of new synthetic methods, the exploration of its potential applications in the pharmaceutical and agrochemical industries, and the investigation of its potential biochemical and physiological effects. Additionally, further research is needed to better understand the mechanism of action of dimethylphosphinoyl isocyanate and to develop strategies to reduce its toxicity.

Synthesis Methods

Dimethylphosphinoyl isocyanate can be synthesized in several different ways. One method is the reaction of dimethylphosphine and isocyanate in the presence of a catalyst such as triethylamine. Another method is the reaction of dimethylchlorophosphine and isocyanate in the presence of a catalyst such as potassium tert-butoxide. The third method is the reaction of dimethylphosphite and isocyanate in the presence of a catalyst such as triethylamine.

properties

{ "Design of the Synthesis Pathway": "The synthesis of dimethylphosphinoyl isocyanate can be achieved through a two-step reaction process. The first step involves the synthesis of dimethylphosphinic chloride, which is then reacted with potassium cyanate to produce dimethylphosphinoyl isocyanate.", "Starting Materials": [ "Methyl alcohol", "Phosphorus trichloride", "Potassium cyanate" ], "Reaction": [ "Step 1: Synthesis of dimethylphosphinic chloride", "a. Add phosphorus trichloride dropwise to methyl alcohol under stirring at room temperature.", "b. Heat the reaction mixture to reflux for 2 hours.", "c. Cool the reaction mixture and add water to hydrolyze the excess phosphorus trichloride.", "d. Extract the organic layer with diethyl ether.", "e. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain dimethylphosphinic chloride.", "Step 2: Synthesis of dimethylphosphinoyl isocyanate", "a. Dissolve dimethylphosphinic chloride in anhydrous diethyl ether.", "b. Add potassium cyanate to the solution and stir at room temperature for 2 hours.", "c. Filter the reaction mixture and evaporate the solvent to obtain dimethylphosphinoyl isocyanate." ] }

CAS RN

15790-43-9

Molecular Formula

C3H6NO2P

Molecular Weight

119.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.